molecular formula C15H17N3OS B2801478 3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide CAS No. 2034445-55-9

3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide

Cat. No.: B2801478
CAS No.: 2034445-55-9
M. Wt: 287.38
InChI Key: CYAYPLKTVZTTOY-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide is an organic compound that features a phenylthio group attached to a propanamide backbone, with a pyrimidin-5-yl substituent on the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide typically involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with appropriate amines. For instance, the reaction of 2-mercaptopyrimidin-5-ylpropanoic acid with 1,2-benzenediamine in polyphosphoric acid can yield derivatives of heterocyclic systems . The reaction conditions often require the presence of catalysts such as zinc chloride (ZnCl2) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The pyrimidin-5-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The phenylthio and pyrimidin-5-yl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

3-phenylsulfanyl-N-(2-pyrimidin-5-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-15(7-9-20-14-4-2-1-3-5-14)18-8-6-13-10-16-12-17-11-13/h1-5,10-12H,6-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAYPLKTVZTTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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